N-(2-Aminophenyl)-2-methylbutanamide
Overview
Description
N-(2-Aminophenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a 2-aminophenyl moiety and a 2-methylbutanamide chain
Mechanism of Action
Target of Action
N-(2-Aminophenyl)-2-methylbutanamide primarily targets Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and HDAC2 . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
The compound interacts with its targets, HDAC1 and HDAC2, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior.
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 affects various biochemical pathways. One of the key pathways influenced is the gene expression pathway . By inhibiting HDAC activity, the compound promotes the acetylation of histones, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are upregulated or downregulated.
Result of Action
The result of this compound’s action is the alteration of gene expression within the cell. This can lead to various cellular effects, such as anti-proliferative activity against certain cancer cell lines . The specific molecular and cellular effects can vary depending on the cell type and the specific genes that are affected.
Biochemical Analysis
Biochemical Properties
N-(2-Aminophenyl)-2-methylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with histone deacetylase enzymes, particularly histone deacetylase 2 (HDAC2) . This interaction leads to the inhibition of HDAC2 activity, which is crucial for regulating gene expression and chromatin structure. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of histone deacetylase 2 by this compound can lead to changes in gene expression patterns, resulting in altered cellular behavior . This compound may also impact cell proliferation, differentiation, and apoptosis, depending on the specific cellular context and experimental conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of histone deacetylase 2, inhibiting its enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. Additionally, this compound may interact with other molecular targets, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of histone deacetylase 2 activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating gene expression and cellular processes. At higher doses, this compound may cause toxic or adverse effects, such as cellular stress or apoptosis . It is essential to determine the optimal dosage range for achieving the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can influence the overall biological activity of this compound, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in target tissues . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-methylbutanamide typically involves the reaction of 2-aminophenylamine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-Aminophenyl)-2-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)acetamide
- N-(2-Aminophenyl)benzamide
- N-(2-Aminophenyl)propionamide
Uniqueness
N-(2-Aminophenyl)-2-methylbutanamide is unique due to its specific structural features, such as the 2-methylbutanamide chain, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2-aminophenyl)-2-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOMNSYDHZDQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588480 | |
Record name | N-(2-Aminophenyl)-2-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946768-61-2 | |
Record name | N-(2-Aminophenyl)-2-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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